![molecular formula C22H25NO3 B12570978 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate CAS No. 175887-28-2](/img/structure/B12570978.png)
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate is a chemical compound with the molecular formula C22H25NO3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an isocyanate group and an octan-2-yloxy substituent on a phenyl ring, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate typically involves the reaction of 4-hydroxyphenyl 4-isocyanobenzoate with (2R)-octan-2-ol. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the development of functional materials. The compound’s effects are mediated through pathways involving covalent modification of target molecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-aminobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-nitrobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-hydroxybenzoate
Uniqueness
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate stands out due to its isocyanate functional group, which imparts unique reactivity compared to its analogs. This makes it particularly valuable in applications requiring covalent modification of molecules, such as in the synthesis of advanced materials and biochemical probes.
Propiedades
Número CAS |
175887-28-2 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
[4-[(2R)-octan-2-yl]oxyphenyl] 4-isocyanobenzoate |
InChI |
InChI=1S/C22H25NO3/c1-4-5-6-7-8-17(2)25-20-13-15-21(16-14-20)26-22(24)18-9-11-19(23-3)12-10-18/h9-17H,4-8H2,1-2H3/t17-/m1/s1 |
Clave InChI |
HSJJFPMISDRBHY-QGZVFWFLSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
SMILES canónico |
CCCCCCC(C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


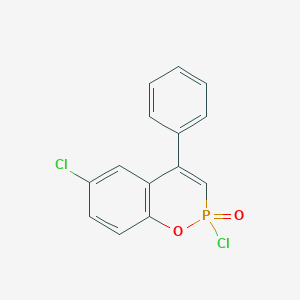
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
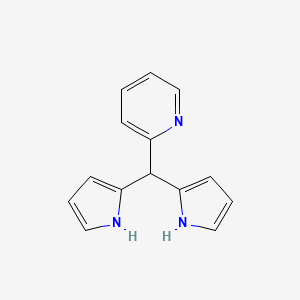
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
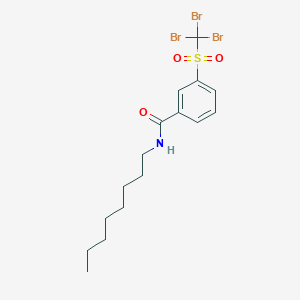

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

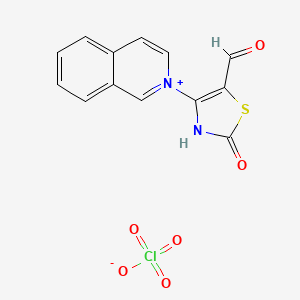
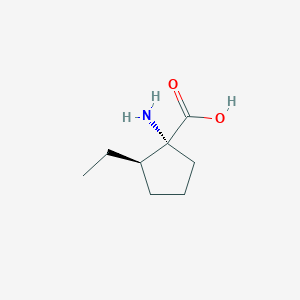
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

